Cas no 1174534-66-7 (2,3-Thiophenedicarboxylic acid, 4-methyl-)

2,3-Thiophenedicarboxylic acid, 4-methyl- 化学的及び物理的性質
名前と識別子
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- 2,3-Thiophenedicarboxylic acid, 4-methyl-
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- インチ: 1S/C7H6O4S/c1-3-2-12-5(7(10)11)4(3)6(8)9/h2H,1H3,(H,8,9)(H,10,11)
- InChIKey: SWLJSZZPQRJQES-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)SC=C(C)C=1C(O)=O
2,3-Thiophenedicarboxylic acid, 4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-298314-5.0g |
4-methylthiophene-2,3-dicarboxylic acid |
1174534-66-7 | 5.0g |
$2802.0 | 2023-02-28 | ||
Enamine | EN300-298314-1.0g |
4-methylthiophene-2,3-dicarboxylic acid |
1174534-66-7 | 1.0g |
$1068.0 | 2023-02-28 | ||
Enamine | EN300-298314-2.5g |
4-methylthiophene-2,3-dicarboxylic acid |
1174534-66-7 | 2.5g |
$2212.0 | 2023-02-28 | ||
Enamine | EN300-298314-10.0g |
4-methylthiophene-2,3-dicarboxylic acid |
1174534-66-7 | 10.0g |
$3524.0 | 2023-02-28 |
2,3-Thiophenedicarboxylic acid, 4-methyl- 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
2,3-Thiophenedicarboxylic acid, 4-methyl-に関する追加情報
Comprehensive Overview of 2,3-Thiophenedicarboxylic acid, 4-methyl- (CAS No. 1174534-66-7): Properties, Applications, and Industry Insights
2,3-Thiophenedicarboxylic acid, 4-methyl- (CAS No. 1174534-66-7) is a specialized organic compound belonging to the thiophene carboxylic acid family. Its molecular structure features a thiophene ring substituted with two carboxyl groups at the 2- and 3-positions and a methyl group at the 4-position. This unique arrangement imparts distinct chemical properties, making it valuable in pharmaceutical intermediates, material science, and organic synthesis. Researchers and industries are increasingly exploring its potential due to its role in designing high-performance polymers and bioactive molecules.
The compound’s thermal stability and solubility profile have garnered attention in green chemistry applications. With growing interest in sustainable synthesis methods, 2,3-Thiophenedicarboxylic acid, 4-methyl- is being studied as a precursor for eco-friendly catalysts and biodegradable materials. Recent publications highlight its utility in metal-organic frameworks (MOFs), where its carboxyl groups facilitate coordination with metal ions, enabling applications in gas storage and molecular sensing.
From a commercial perspective, demand for CAS No. 1174534-66-7 is rising in the electronic materials sector. Its derivatives are investigated for organic semiconductors due to their charge transport properties, aligning with trends in flexible electronics and OLED technology. Manufacturers are optimizing large-scale synthesis protocols to meet the needs of optoelectronic devices, addressing common search queries like "thiophene derivatives for solar cells" or "4-methyl substitution effects on conductivity."
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are critical for characterizing 2,3-Thiophenedicarboxylic acid, 4-methyl-. Purity standards (>98%) are essential for research-grade applications, while regulatory compliance ensures safety in industrial workflows. FAQs like "how to purify thiophene dicarboxylic acids" or "stability under ambient conditions" reflect user concerns, underscoring the need for detailed technical documentation.
Innovations in catalytic functionalization are expanding the compound’s utility. For instance, its ester derivatives are leveraged in flavor and fragrance industries, while amide formations contribute to peptide mimetics in drug discovery. This versatility positions CAS No. 1174534-66-7 as a multifunctional building block, resonating with search trends like "thiophene-based drug candidates 2024" or "non-toxic alternatives for heterocyclic synthesis."
In conclusion, 2,3-Thiophenedicarboxylic acid, 4-methyl- exemplifies the intersection of academic research and industrial innovation. As interest grows in specialty chemicals and advanced materials, this compound is poised to play a pivotal role in emerging technologies. Future studies may explore its nanostructured applications or biological activity, further solidifying its relevance in a circular economy framework.
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